1,2-Bis(dichloromethylsilyl)ethane

Beschreibung

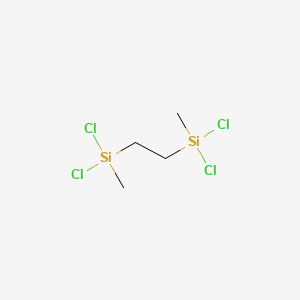

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFURVLVRHAMJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](C)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883549 | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-69-3 | |

| Record name | 1,2-Bis(dichloromethylsilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1-dichloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diylbis[dichloromethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Bedrock of Innovation: Organosilicon Chemistry in Advanced Materials

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a driving force in the development of high-performance materials. The unique properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, and its ability to form strong, stable bonds with oxygen, lead to materials with exceptional characteristics. These include high thermal stability, chemical inertness, hydrophobicity, and tunable mechanical properties.

These attributes have made organosilicon compounds indispensable in a wide array of advanced materials. Silicones, which are polymers with a silicon-oxygen backbone (siloxane), are perhaps the most well-known class, prized for their flexibility and heat resistance. Furthermore, organosilicon compounds are crucial as precursors for advanced ceramics like silicon carbide (SiC) and silicon nitride (SiN). These materials, known for their extreme hardness and stability at high temperatures, are vital in aerospace, electronics, and automotive industries. The use of polymeric precursors allows for the formation of these ceramics in complex shapes and as fibers, which would be difficult to achieve through traditional high-temperature processing of the inorganic materials themselves.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 1,2-Bis(dichloromethylsilyl)ethane

The synthesis of this compound is primarily linked to its formation as a by-product in large-scale industrial processes. It is an organosilicon compound characterized by an ethane (B1197151) bridge connecting two dichloromethylsilyl groups. cymitquimica.com

Catalytic Synthesis Routes

The predominant catalytic pathway to this compound is the platinum-catalyzed hydrosilylation of acetylene (B1199291) with dichloromethylsilane (B8780727). This reaction is a side-reaction in the industrial synthesis of vinyl-substituted chlorosilanes. google.com While the primary goal of the industrial process is to produce vinylchlorosilanes, the reaction conditions can lead to a double hydrosilylation, where two dichloromethylsilane molecules add across the acetylene triple bond, yielding this compound.

Another documented synthetic route involves the reaction of dichloromethylsilane with vinyltrichlorosilane, although specific catalytic conditions are not detailed in publicly available literature.

Industrial Production Considerations

Industrially, this compound is often part of a by-product stream from the manufacture of vinylchlorosilanes. google.com This stream, which also contains the corresponding unsaturated compound 1,2-Bis(dichloromethylsilyl)ethene, has historically been treated as waste, creating disposal costs. google.com However, its potential as a precursor for other valuable materials is recognized. The availability of this compound on an industrial scale is suggested by suppliers who offer it in large-volume containers, such as 210L iron drums and 1000L IBC containers, although it is sometimes classified as a custom or specialized product. innospk.com

A key process consideration involves the separation and purification of this compound from the by-product mixture. google.com Its physical properties, such as its boiling point of 208-210°C and melting point of 33-35°C, are critical for designing distillation and crystallization processes for its isolation. lookchem.com

Ammonia-mediated Routes to Polysilazanes and Precursors

This compound is a significant precursor in the synthesis of advanced preceramic polymers, specifically polycarbosilazanes. These polymers are valued for their subsequent conversion into silicon carbonitride (SiCN) ceramics upon pyrolysis. The reaction with ammonia (B1221849) (ammonolysis) is the foundational step in this transformation.

Ammonolysis of this compound

The ammonolysis of this compound involves its reaction with ammonia. This process leads to the formation of a solid, meltable polycarbosilazane precursor, which has been developed under the name ABSE. epdf.pub In this reaction, the chlorine atoms on the silicon are substituted by amino groups, and subsequent condensation reactions, eliminating ammonia, lead to the formation of a polymeric structure. epdf.pubgoogle.com The reaction can be carried out by treating a mixture of chlorosilanes, including this compound, with gaseous ammonia in an organic solvent. google.com The by-product, ammonium (B1175870) chloride, is then removed. google.com

A patent describes the synthesis of a silazane polymer by reacting a mixture of methyldichlorosilane, methyltrichlorosilane, and 1,2-bis(methyldichlorosilyl)ethane with ammonia, followed by a deprotonation condensation step. google.com This highlights the utility of this compound as a component in creating cross-linked and processable preceramic polymers. google.com

Formation of Polycarbosilazane Systems

The ammonolysis of this compound is specifically designed to create a unique polycarbosilazane structure. The resulting ABSE polymer features highly stable five-membered rings which are interconnected by linear carbosilazane units. epdf.pub This structure is particularly stable due to the absence of highly reactive Si-H or Si-vinyl groups. epdf.pub

Further crosslinking and curing of this preceramic polymer can be achieved at higher temperatures (above 220°C) through the condensation of N-H groups, which eliminates more ammonia and increases the molecular weight and network structure of the polymer. epdf.pub This controlled formation of a robust polycarbosilazane network is essential for its use in producing ceramic fibers, such as SiCN fibers, which are manufactured through melt-spinning the precursor, curing it (for example, with an electron beam), and finally pyrolyzing it to the target ceramic. epdf.pub

Advanced Synthetic Approaches and Process Optimization

Recent research has focused on optimizing the use of this compound, moving beyond its role as a simple by-product towards its application in advanced materials synthesis.

One significant process optimization strategy involves the valorization of the industrial by-product stream containing this compound. A patented method describes reacting this mixture with an alcohol, which converts the chlorosilyl groups to alkoxysilyl groups. The unsaturated 1,2-bis-silyl-ethene analogue in the mixture is then subjected to catalytic hydrogenation to convert it into the desired saturated 1,2-bis(alkoxysilyl)ethane. google.com This turns a waste stream into valuable products like 1,2-Bis(triethoxysilyl)ethane, which are used as crosslinkers for silicone adhesives and sealants. google.com

In the realm of polymer chemistry, this compound serves as a multifunctional linking agent. acs.org An advanced synthetic method involves the functionalization of a living polymer, such as Polystyrene-b-oligo(butadienyl)lithium, with an excess of this compound. To prevent unwanted side reactions (inter-chain linking), the resulting polymeric chlorosilyl groups are subsequently converted to more stable methoxysilyl groups by reacting them with anhydrous methanol (B129727) in the presence of triethylamine. acs.org This approach allows for the precise synthesis of complex polymer architectures, such as 4-arm, star-branched polymers. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3353-69-3 | lookchem.com |

| Molecular Formula | C₄H₁₀Cl₄Si₂ | lookchem.com |

| Molecular Weight | 256.11 g/mol | lookchem.com |

| Appearance | Colorless to off-white solid/liquid | cymitquimica.com |

| Melting Point | 33-35 °C | lookchem.com |

| Boiling Point | 208-210 °C | lookchem.com |

| Density | 1.263 g/mL at 25 °C | lookchem.com |

| Flash Point | 195 °F (90.5 °C) | lookchem.com |

| Refractive Index | n20/D 1.476 | lookchem.com |

Efficiency Enhancements in Synthesis

The efficiency of the hydrosilylation reaction for producing this compound is critically dependent on the catalyst and reaction conditions. Traditional platinum-based catalysts, such as Karstedt's catalyst, are highly effective but can be costly. Research into enhancing efficiency has focused on developing more active and selective catalysts, as well as optimizing reaction parameters.

Catalyst Optimization:

Recent advancements have shown that platinum(0)-carbene complexes can serve as highly efficient and selective catalysts for hydrosilylation reactions. nih.gov These catalysts exhibit remarkable activity and can prevent the formation of platinum colloids, which can lead to side reactions and reduced catalyst lifetime. nih.gov Furthermore, single-atom platinum catalysts have demonstrated high activity and anti-Markovnikov selectivity in the hydrosilylation of alkenes, achieving high turnover numbers (TONs). acs.org While not specifically reported for this compound, these findings suggest a promising avenue for enhancing its synthesis efficiency.

Reaction Condition Optimization:

The yield and selectivity of the synthesis are also influenced by reaction parameters such as temperature and pressure. The hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) with 1-octene, a similar system, has been shown to achieve quantitative conversion at 40°C with low platinum loading. aiche.org While specific optimal conditions for this compound synthesis are proprietary or not widely published, the principles of catalyst loading, temperature control to minimize side reactions, and appropriate solvent choice (or solvent-free conditions) are key to maximizing yield and purity.

Sustainable Synthesis Strategies

The drive towards greener chemical processes has spurred research into more sustainable methods for synthesizing organosilicon compounds, including this compound. Key areas of focus include the replacement of precious metal catalysts with earth-abundant alternatives and the use of environmentally benign reaction media.

Earth-Abundant Metal Catalysts:

Catalysts based on iron, cobalt, and nickel have emerged as promising, cost-effective, and more sustainable alternatives to platinum. acs.org

Iron-based catalysts: Iron complexes, particularly those with 2,9-diaryl-1,10-phenanthroline ligands, have shown exceptional activity in the hydrosilylation of alkynes, suggesting their potential for alkene hydrosilylation as well. organic-chemistry.org Iron-catalyzed hydrosilylation of olefins using organosilicon-containing phosphinyl ligands has also been reported to show excellent catalytic performance without the need for an activator. dntb.gov.uaresearchgate.net These systems can achieve high conversion rates and selectivity for the desired β-adduct. researchgate.net

Cobalt-based catalysts: Cobalt complexes, such as those with pyridinebis(oxazoline) ligands, have proven to be highly efficient precatalysts for the hydrosilylation of terminal alkynes, yielding α-vinylsilanes with high regioselectivity. nih.gov Other cobalt(I) complexes have also been shown to effectively catalyze the hydrosilylation of terminal olefins with a range of silanes at low catalyst loadings. acs.org The selectivity of cobalt-catalyzed acetylene hydrosilylation can be tuned by modifying the ligands, allowing for the divergent synthesis of various vinylsilanes. acs.org

Solvent-Free and Green Solvent Approaches:

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry.

Solvent-free synthesis: Many hydrosilylation reactions can be carried out under solvent-free (neat) conditions, which simplifies the process, reduces waste, and can lead to higher reaction rates. nih.govrsc.org The synthesis of various organosilicon compounds, including silatranes, has been successfully demonstrated using solvent-free, organocatalytic protocols under mild conditions. nih.gov Iron-catalyzed hydrosilylation of alkenes has also been achieved under solvent-free conditions. researchgate.net

Green solvents: When a solvent is necessary, the use of greener alternatives is encouraged. rsc.orgacs.org While specific applications to this compound synthesis are not extensively documented, the broader field of organic synthesis is exploring the use of solvents like ethanol (B145695), methanol, or even water in some cases, to improve the environmental profile of chemical processes. wordpress.com

Chemical Transformations and Reaction Mechanisms

Nucleophilic Substitution Reactions at Silicon Centers

The silicon-chlorine bonds in 1,2-bis(dichloromethylsilyl)ethane are highly reactive towards nucleophiles. cymitquimica.com This reactivity is the foundation of its use as a bifunctional reagent, allowing for the formation of new bonds at both silicon atoms.

This compound is widely recognized as a protecting reagent for primary amines. calpaclab.comavantorsciences.comtcichemicals.com The reaction with a primary amine leads to the formation of a cyclic silazane derivative, specifically a 2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane ring. This protected amine is often referred to as a "Stabase" adduct. gelest.com The bifunctional nature of the reagent allows it to react with the primary amine to form a stable, five-membered ring, effectively capping the amine's reactivity.

The formation of these adducts is a key application in organic synthesis, particularly in pharmaceutical development where selective protection of functional groups is crucial. smolecule.com The reaction proceeds readily under mild conditions, typically in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com

The formation of the silicon-nitrogen bond occurs via a nucleophilic substitution mechanism. The nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic silicon center of the dichloromethylsilyl group. This is followed by the elimination of a chloride ion. Given that the reagent has two such groups, an intramolecular reaction occurs subsequently, leading to the formation of the stable cyclic adduct.

This method provides an efficient way to protect primary amines, including amino acids. gelest.com The resulting silylated amine is stable under a wide range of reaction conditions, allowing for chemical transformations on other parts of the molecule. gelest.com The protecting group can be selectively removed under specific conditions when desired. gelest.com This strategy of introducing and removing the dimethylsilyl group in high yield makes it a valuable tool for complex molecule synthesis. gelest.comsmolecule.com

Reduction Chemistry

Beyond its role in protection chemistry, this compound participates in reduction reactions, facilitating unique synthetic transformations.

A notable application of this compound is in the generation of organozinc carbenoids. ucl.ac.uk In a procedure developed for the cyclopropanation of aldehydes and ketones, 1,2-bis(chlorodimethylsilyl)ethane (B1585126) is used in conjunction with a zinc amalgam. ucl.ac.uk This system facilitates the generation of a reactive carbenoid species from an appropriate precursor, which then undergoes cyclopropanation with alkenes. ucl.ac.uk This specific application highlights the compound's utility in facilitating carbon-carbon bond formation through carbenoid intermediates. ucl.ac.uk

Hydrolytic Stability and Reactivity Considerations

A significant characteristic of this compound and other dipodal silanes is their enhanced hydrolytic stability compared to conventional monofunctional silanes. gelest.com This increased stability is advantageous for applications requiring durability and a longer product shelf life. gelest.comsmolecule.com However, the compound is still sensitive to moisture and reacts rapidly with water and other protic solvents. gelest.comgelest.com This reactivity is due to the hydrolysis of the silicon-chlorine bonds, which releases hydrochloric acid. cymitquimica.com Therefore, handling and reactions must be conducted under anhydrous conditions. The controlled hydrolysis of such silanes is also a key aspect of their application in forming siloxane-based materials and coatings. cymitquimica.com

Catalytic Influences on Reaction Pathways

The reactions of this compound can be influenced by the presence of catalysts. For instance, acid catalysis is relevant in certain reactions involving chlorosilanes. ucl.ac.uk In the context of silicon-nitrogen bond formation, while the reaction with amines can proceed with a base to scavenge HCl, the use of specific catalysts can promote the synthesis of silylamines. rsc.org For example, potassium bis(trimethylsilyl)amide has been shown to be an effective catalyst for the dealkynative coupling of amines with silylacetylenes to form silylamines, demonstrating that main-group catalysts can be highly efficient for Si-N bond formation. rsc.org While not directly studying this compound, this research suggests that catalytic systems can offer alternative, efficient pathways for the reactions it undergoes. rsc.org The synthesis of related bis(indolyl)methanes has shown that yields can be significantly improved and reaction conditions made milder (e.g., lower temperature, solvent-free) with the use of an appropriate catalyst. researchgate.net

Polymerization and Macromolecular Architectures

1,2-Bis(dichloromethylsilyl)ethane as a Multifunctional Linking Agent

The four silicon-chlorine (Si-Cl) bonds in this compound are highly susceptible to nucleophilic attack by carbanions, such as those generated during living anionic polymerization. This reactivity makes it an ideal coupling agent for creating well-defined, non-linear polymer structures. The "arm-first" method, where living polymer chains are synthesized first and then "linked" together by a multifunctional agent, is the most common approach utilizing this compound. researchgate.net

Anionic polymerization is renowned for its ability to produce polymers with predictable molecular weights and very narrow molecular weight distributions, a characteristic often described as "living." mdpi.com When these living polymer chains are reacted with a chlorosilane linking agent, star-shaped polymers can be formed. researchgate.net The this compound molecule can link up to four polymer arms, leading to the formation of 4-arm star polymers.

The synthesis of star-branched polymers using this compound follows a two-step process. First, living polymer arms are prepared, and second, these arms are coupled with the linking agent.

Polystyrene Stars: The process begins with the anionic polymerization of styrene (B11656) monomer using an organolithium initiator, such as sec-butyllithium, in a non-polar solvent like benzene. This creates living polystyryllithium chains. A kinetic study on a closely related linking agent, 1,2-bis(trichlorosilyl)ethane, demonstrates the principles of this linking reaction. scite.ai Once the desired arm length is achieved, a solution of this compound is introduced. The polystyryl anions rapidly attack the electrophilic silicon centers, displacing the chloride ions and forming stable silicon-carbon bonds. The addition of all four polymer arms to one linking molecule results in a 4-arm star-shaped polystyrene.

Polybutadiene Stars: Similarly, living polybutadienyllithium arms can be synthesized by the anionic polymerization of 1,3-butadiene. researchgate.netmdpi.com These living arms are then reacted with a chlorosilane linking agent to form star polymers. cmu.edu In the case of this compound, the living polybutadienyllithium chains couple with the linking agent to form a 4-arm star-branched polybutadiene. The reaction must be carefully controlled to ensure high coupling efficiency and to minimize side reactions. cmu.edu

A key advantage of using living anionic polymerization to synthesize star polymers is the high degree of control over the final macromolecular architecture.

Control of Branching: The number of branches, or arms, on the star polymer is primarily determined by the functionality of the linking agent and the stoichiometry of the coupling reaction. This compound has a theoretical functionality of four. Achieving a perfectly 4-arm star requires precise stoichiometric control between the living polymer anions and the Si-Cl groups. Steric hindrance from the bulky polymer arms can sometimes prevent all functional sites from reacting, leading to a mixture of stars with three or four arms and a small fraction of unlinked arms. cmu.edu

Control of Molecular Weight and Distribution: The molecular weight of the individual arms is controlled during the initial polymerization step by adjusting the molar ratio of monomer to initiator. Since the final star is composed of these arms linked to a central core, its total molecular weight is a multiple of the arm's molecular weight. The living nature of the polymerization ensures that the arms have a very low polydispersity index (PDI), and this narrow distribution is transferred to the final star polymer, provided the coupling reaction is efficient. researchgate.net

Table 1: Illustrative Research Data for Synthesis of a 4-Arm Star Polystyrene

This table presents hypothetical data based on typical results from the synthesis of star polymers using tetrafunctional chlorosilane linkers.

| Parameter | Polymer Arm (Polystyryllithium) | Final Star Polymer |

| Arm Mn ( g/mol ) | 10,000 | N/A |

| Star Mn ( g/mol ) | N/A | 40,500 |

| PDI (Mw/Mn) | 1.04 | 1.05 |

| Number of Arms (f) | 1 | ~4.0 |

The reaction between a polymeric organolithium compound, such as polystyryllithium or polybutadienyllithium, and this compound is fundamentally a functionalization reaction. The living carbanionic chain end is "capped" with a dichloromethylsilyl group.

If the stoichiometry is controlled such that an excess of the linking agent is used relative to the living polymer chains, the primary product will be a linear polymer chain functionalized at one end with a dichloromethylsilyl group. If a substoichiometric amount of living polymer is reacted with the linking agent (e.g., a 2:1 molar ratio of living arms to linking agent), the result can be a mixture of products, including a 2-arm polymer with two remaining reactive Si-Cl bonds at its core. This resulting molecule can then be used in subsequent reactions, for example, by adding a different type of living polymer to create a miktoarm (heteroarm) star polymer.

Anionic Polymerization for Star Polymer Synthesis

Development of Organosilicon Oligomers and Copolymers

Beyond its use as a linking agent, this compound can potentially serve as a monomer for the synthesis of organosilicon oligomers and polymers containing a silicon-carbon backbone.

Anionic polycondensation provides a potential route for creating organosilicon polymers from chlorosilane precursors. While specific literature on the anionic polycondensation of this compound is not widely available, the reaction principles can be inferred from general organosilicon chemistry.

A plausible synthetic strategy would involve the step-growth polymerization of this compound with a difunctional organometallic nucleophile, such as an organodilithium or di-Grignard reagent. For example, reacting this compound with a dilithioalkane could lead to the formation of a linear polymer with alternating disilaethane and alkane units in the backbone. The precise control of stoichiometry would be critical to achieving high molecular weight polymers. This approach allows for the synthesis of novel polymer backbones with integrated silicon atoms, which can impart unique thermal and chemical properties to the resulting material.

Grafting and Surface Modification Applications

The reactivity of the chloro-silyl groups in this compound makes it a prime candidate for grafting onto surfaces that possess hydroxyl or other reactive functionalities. This allows for the precise modification of surface properties, including adhesion, wettability, and biocompatibility.

This compound is classified as a dipodal, or bis-silane, coupling agent. These types of molecules are known to be highly effective adhesion promoters, particularly at the interface between organic polymers and inorganic substrates. adhesivesmag.comgelest.com The mechanism of adhesion enhancement relies on the ability of the two silicon atoms to form multiple, highly stable siloxane (-Si-O-Substrate) bonds with the surface.

Research on analogous dipodal silanes, such as 1,2-bis(triethoxysilyl)ethane, has shown that they offer significantly improved hydrolytic stability at the adhesive interface compared to conventional monopodal silanes. adhesivesmag.comgelest.com This is because a dipodal silane (B1218182) can form up to six bonds with a substrate, creating a more robust and water-resistant interphase. adhesivesmag.comgelest.com The increased crosslink density at the interface helps to prevent bond failure due to water ingress, a common cause of adhesive joint degradation. adhesivesmag.com

Often, non-functional dipodal silanes are blended with functional organosilanes. gelest.comgelest.comresearchgate.net In such systems, the dipodal silane provides enhanced durability and resistance to hydrolysis, while the functional silane offers specific reactivity towards the polymer matrix, creating a synergistic effect that results in a stronger, more resilient adhesive bond. gelest.com

Table 2: Comparison of Monopodal vs. Dipodal Silane Adhesion Promotion

| Feature | Conventional Monopodal Silane | Dipodal Silane (e.g., this compound) | Advantage of Dipodal Silane |

| Bonding to Substrate | Forms up to 3 bonds per molecule. adhesivesmag.com | Forms up to 6 bonds per molecule. adhesivesmag.comgelest.com | Stronger, more stable anchoring to the substrate. |

| Hydrolytic Stability | Lower; susceptible to hydrolysis at the interface. adhesivesmag.com | Estimated to be up to 10,000 times greater. adhesivesmag.comgelest.com | Significantly enhanced long-term bond durability, especially in wet conditions. |

| Crosslink Density | Forms a less dense interfacial network. | Creates a higher crosslink density at the interphase. adhesivesmag.com | Improved mechanical properties and resistance to chemical attack. |

| Typical Application | General purpose adhesion promoter. | High-performance applications requiring exceptional durability (e.g., multilayer electronics, primers for metals). adhesivesmag.comgelest.com | Elimination of bond failure over the required lifetime of the device. adhesivesmag.com |

The bifunctional structure of this compound allows it to act as a crosslinking agent when used in surface grafting applications. This capability provides a method for controlling the density and architecture of the grafted polymer layer. After an initial reaction of one of the silyl (B83357) groups with the substrate, the second silyl group remains available to react with other polymer chains or grafting molecules.

By varying the concentration of the dipodal silane relative to a monopodal silane in a grafting-to process, it is possible to control the degree of crosslinking within the grafted layer. A higher concentration of this compound would lead to a more densely crosslinked and rigid surface modification. Conversely, using it in smaller proportions would result in a more flexible structure with a lower graft density. This control over the macromolecular architecture at the surface is crucial for tailoring the surface's mechanical and chemical properties for specific applications. The increased crosslink density provided by dipodal silanes is a key factor in their ability to form robust, durable interfaces. adhesivesmag.com

Advanced Materials Science and Engineering Applications

High-Performance Organosilicon Polymers

1,2-Bis(dichloromethylsilyl)ethane is a key intermediate in the formulation of high-performance organosilicon polymers. chemscene.comchemimpex.com Its incorporation into polymer matrices, particularly in silicone-based systems, leads to significant improvements in material properties, making them suitable for demanding applications such as sealants, adhesives, and durable coatings.

Formulation of Sealants and Adhesives

In the realm of sealants and adhesives, this compound is utilized as an additive or co-monomer to enhance the performance of silicone-based formulations. chemscene.comgelest.com Its primary function is to improve the durability and adhesion of the final product. As a dipodal silane (B1218182), it can form a greater number of bonds with a substrate compared to conventional monofunctional silanes. gelest.com This enhanced bonding is crucial for applications requiring long-term, reliable adhesion.

The presence of this compound in sealant and adhesive formulations contributes to increased hydrolytic stability. gelest.com This resistance to breakdown by water is a critical factor in extending the shelf life and service life of these materials, especially in environments with high humidity or direct water exposure. By creating a more robust and water-resistant polymer network, it helps to maintain the mechanical integrity of the seal or bond over time.

Table 1: Qualitative Improvements in Sealants and Adhesives with this compound

| Property | Enhancement | Mechanism |

| Adhesion | Improved bonding to various substrates | Dipodal nature allows for more bonding sites. gelest.com |

| Durability | Increased long-term performance | Enhanced hydrolytic stability and mechanical properties. gelest.com |

| Hydrolytic Stability | Greater resistance to water degradation | Reduces the rate of polymer breakdown in the presence of moisture. gelest.com |

| Mechanical Strength | Improved toughness and resilience | Acts as a crosslinking agent to create a more robust polymer network. gelest.com |

Coatings with Enhanced Durability and Environmental Resistance

When incorporated into coatings, this compound significantly enhances their durability and resistance to environmental factors. chemscene.com Its role as a crosslinking agent helps to form a denser and more resilient coating matrix. This is particularly beneficial for protective coatings designed to withstand harsh conditions.

The hydrophobic nature of the organosilicon compounds derived from this compound contributes to the creation of coatings with excellent water repellency. gelest.com This property is vital for protecting underlying substrates from corrosion and other forms of moisture-induced damage. While being hydrophobic, these coatings can maintain a degree of permeability to water vapor, which allows any trapped moisture at the coating-substrate interface to escape, preventing blistering and delamination. gelest.com

Furthermore, the addition of dipodal silanes like this compound to coating formulations can lead to a significant improvement in their hydrolytic stability, which is a key factor for long-term performance and shelf life. gelest.com

Table 2: Performance Enhancements in Coatings Containing this compound

| Feature | Benefit | Underlying Principle |

| Enhanced Durability | Increased resistance to wear and degradation | Formation of a highly crosslinked polymer network. gelest.com |

| Environmental Resistance | Protection against moisture and other environmental factors | Creation of a non-polar, hydrophobic surface. chemscene.comgelest.com |

| Water Vapor Permeability | Prevents moisture buildup at the substrate interface | Allows the coating to "breathe". gelest.com |

| Improved Shelf Life | Longer storage stability of the coating formulation | Enhanced hydrolytic stability of the polymer components. gelest.com |

Ceramic Matrix Precursors

Based on extensive searches of publicly available scientific literature and technical databases, no research findings were identified that specifically detail the use of this compound as a direct precursor for the production of Silicon Carbonitride (SiCN), Silicon Carbide (SiC), or Silicon Nitride (SiN) materials. The existing body of research on polymer-derived ceramics primarily focuses on other types of organosilicon precursors for these applications.

Silicon Carbonitride (SiCN) Fiber Production

No information was found regarding the use of this compound in the synthesis of SiCN fibers.

Silicon Carbide (SiC) and Silicon Nitride (SiN) Material Development

No information was found regarding the use of this compound in the development of SiC and SiN materials.

Integration with Hybrid Materials Systems

Polycarbosilazane Composites with Carbon Nanotubes

The integration of carbon nanotubes (CNTs) into a polycarbosilazane (PCSZ) matrix derived from the precursor this compound is a theoretical approach to developing advanced ceramic composites. While specific research on this exact composite system is not extensively documented in publicly available literature, the principles of incorporating CNTs into polymer-derived ceramic matrices are well-established. This section will, therefore, discuss the anticipated research findings and potential properties based on analogous studies of polycarbosilane and other polymer composites reinforced with carbon nanotubes.

The synthesis of polycarbosilazane from this compound would theoretically involve an ammonolysis reaction, where the silicon-chlorine bonds are replaced by silicon-nitrogen bonds, leading to the formation of a preceramic polymer network. Subsequent cross-linking and pyrolysis of this polymer, in the presence of dispersed carbon nanotubes, would yield a silicon carbonitride (SiCN) ceramic matrix composite. The uniform dispersion of CNTs within the preceramic polymer is a critical step to ensure the final composite possesses enhanced and isotropic properties.

Detailed Research Findings (Based on Analogous Systems):

Research on similar systems, such as polycarbosilane (PCS)/CNT composites, has demonstrated significant improvements in the mechanical and thermal properties of the resulting ceramic. nih.govresearchgate.net The exceptional strength and stiffness of carbon nanotubes make them ideal reinforcement agents. nih.govresearchgate.net When effectively integrated, CNTs can bridge microcracks that form within the ceramic matrix, a mechanism that significantly enhances the fracture toughness of the composite material. ucsd.edu

The electrical properties of the composite would also be significantly altered. The inherent electrical conductivity of carbon nanotubes can transform the typically insulating ceramic matrix into a conductive or semi-conductive material. youtube.com This opens up possibilities for applications such as electromagnetic interference (EMI) shielding and as components in electronic devices. The percolation threshold, which is the concentration of CNTs required to form a continuous conductive network, is a key parameter in designing the electrical properties of the composite. ucsd.edu

Interactive Data Tables (Hypothetical Data Based on Analogous Systems):

The following tables present hypothetical data for a polycarbosilazane/CNT composite, extrapolated from findings on similar polymer-derived ceramic and polymer/CNT composites. These tables are for illustrative purposes to indicate the potential property enhancements.

Table 1: Anticipated Mechanical Properties of Polycarbosilazane/CNT Composites

| CNT Content (wt%) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Fracture Toughness (MPa·m¹/²) |

| 0 | 150 | 180 | 2.5 |

| 1 | 250 | 220 | 4.0 |

| 2 | 350 | 270 | 5.5 |

| 5 | 400 | 310 | 6.0 |

Table 2: Anticipated Thermal and Electrical Properties of Polycarbosilazane/CNT Composites

| CNT Content (wt%) | Thermal Conductivity (W/m·K) | Electrical Conductivity (S/m) |

| 0 | 5 | 10⁻¹² |

| 1 | 15 | 10⁻² |

| 2 | 25 | 10¹ |

| 5 | 40 | 10³ |

It is important to reiterate that the data presented above is not from direct experimental results on this compound-derived polycarbosilazane/CNT composites but is based on established trends in related material systems. nih.govnih.govresearchgate.netmdpi.com Future experimental research on this specific composite is necessary to validate these projected properties and fully explore its potential in advanced materials science and engineering.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Simulations of Reactivity

Quantum mechanical simulations are fundamental to understanding the intrinsic electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties.

Density Functional Theory (DFT) for Bond Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for calculating molecular properties with a good balance of accuracy and computational cost.

For 1,2-Bis(dichloromethylsilyl)ethane, DFT calculations would be crucial for determining the energetics of its various chemical bonds. Key bond dissociation energies (BDEs) of interest would include the Si-C, Si-Cl, C-H, and C-C bonds. This data provides a quantitative measure of the bond strengths and is essential for predicting the molecule's thermal stability and decomposition pathways. The choice of functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP, combined with a sufficiently large basis set (e.g., 6-311++G(d,p)), are often employed for such calculations.

Table 1: Hypothetical Bond Dissociation Energies (BDEs) for this compound Calculated by DFT

| Bond | Hypothetical BDE (kcal/mol) |

| Si-Cl | 95 - 110 |

| Si-C (backbone) | 75 - 85 |

| Si-C (methyl) | 80 - 90 |

| C-H | 98 - 102 |

| C-C | 83 - 88 |

| Note: These are estimated values based on typical bond energies and require specific DFT calculations for confirmation. |

Prediction of Reactive Sites and Cleavage Preferences

DFT can also be used to predict the most likely sites for chemical reactions and the preferred pathways for bond cleavage. This is achieved by analyzing various calculated properties:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (in red) would indicate electron-rich areas, likely around the chlorine atoms, making them susceptible to electrophilic attack. Regions of positive potential (in blue), likely around the hydrogen atoms and the silicon atoms, would indicate electron-deficient areas, prone to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The location and energy of these orbitals would pinpoint the most reactive sites. For instance, the LUMO is likely to be centered around the antibonding orbitals of the Si-Cl bonds, suggesting that these bonds would be the first to break upon nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure of a molecule. It can quantify the charge on each atom, revealing the most electrophilic and nucleophilic centers. For this compound, the silicon atoms are expected to carry a significant positive charge due to the electronegativity of the attached chlorine atoms, making them primary sites for nucleophilic attack. This analysis would also predict that the Si-Cl bonds are the most polar and therefore the most likely to undergo heterolytic cleavage.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of processes that occur over time, such as solvation and conformational changes.

Analysis of Solvation Effects in Reaction Environments

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. MD simulations are an ideal tool for investigating these solvation effects.

By simulating the compound in a box of explicit solvent molecules (e.g., water, tetrahydrofuran, or hexane), one can analyze the structure of the solvation shell around the molecule. Key analyses would include:

Radial Distribution Functions (RDFs): RDFs would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This would show, for example, how solvent molecules arrange themselves around the polar Si-Cl groups versus the nonpolar ethylene (B1197577) bridge.

Coordination Number: Integration of the RDF yields the coordination number, which is the average number of solvent molecules in the first solvation shell. This can indicate the extent of solvent interaction with different parts of the molecule.

Solvent Reorganization Energy: MD simulations can be used to calculate the energy required to reorganize the solvent molecules during a chemical reaction, which is a critical component of the activation energy barrier.

These simulations would provide insights into how the solvent can stabilize or destabilize transition states and intermediates, thereby affecting reaction rates and product distributions. For instance, a polar solvent would be expected to stabilize charged intermediates formed during the cleavage of the Si-Cl bond.

Polymer Physics Modeling

This compound is a potential precursor for the synthesis of polysilanes, a class of polymers with interesting electronic and optical properties. ijcce.ac.ir Computational modeling can be used to predict the properties of polymers derived from this monomer.

Self-Consistent Field Theory (SCFT) for Polymer Conformation and Correlations

Self-Consistent Field Theory (SCFT) is a powerful theoretical framework in polymer physics for studying the equilibrium structure and phase behavior of polymeric systems. youtube.comarxiv.org It simplifies the complex interactions between all polymer chains into an average field experienced by a single chain.

If this compound were to be polymerized, for example, through a Wurtz-type coupling reaction to form a polysilane, SCFT could be used to model the resulting polymer's behavior. ijcce.ac.ir Key applications of SCFT would include:

Modeling Inter-chain Correlations: The theory can describe how different polymer chains are organized with respect to each other in the melt or in solution. This is crucial for understanding the bulk properties of the material.

Phase Behavior: For block copolymers or polymer blends involving polysilanes, SCFT can predict the formation of different microstructures (e.g., lamellar, cylindrical, or spherical domains) as a function of temperature and composition.

These modeling efforts would provide valuable guidance for the rational design of new polysilane materials with desired properties.

Advanced Analytical and Characterization Techniques

Chromatographic Separation and Molecular Weight Determination

Chromatographic techniques are essential for assessing the purity and, in some contexts, the molecular weight of chemical compounds.

GPC/SEC is a technique primarily used for determining the molecular weight distribution of polymers. While not typically used for small molecules like 1,2-Bis(dichloromethylsilyl)ethane itself, it is a critical tool for characterizing polymers synthesized from this monomer. This compound can be used in polycondensation reactions to form polysilanes or other silicon-containing polymers. GPC/SEC analysis of such polymers would provide information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which are crucial parameters for defining the properties of the resulting polymeric material. The elution volume of the polymer would be inversely proportional to its hydrodynamic volume, allowing for the determination of its molecular weight distribution against a set of calibration standards.

Temperature Gradient Interaction Chromatography (TGIC)

Temperature Gradient Interaction Chromatography (TGIC) is a powerful liquid chromatography technique for the detailed characterization of polymer composition. worktribe.comnih.gov Unlike size-exclusion chromatography (SEC), which separates molecules based on their hydrodynamic volume, TGIC separates polymers based on their chemical composition or microstructure. worktribe.com The technique is particularly effective for analyzing copolymers and can provide information on chemical composition distribution, tacticity, and end-group distribution. nih.gov

In a typical TGIC process, a polymer sample is first injected into a column packed with an interactive stationary phase (e.g., C18 silica) and adsorbed onto the surface at a specific temperature. nih.gov A temperature gradient is then applied, causing the polymer fractions to desorb and elute at different temperatures based on the strength of their interaction with the column. polymerchar.com For copolymers, fractions with higher comonomer content often elute at different temperatures than those with lower comonomer content, allowing for a detailed analysis of the chemical composition distribution across the polymer sample. polymerchar.com

For polymers synthesized using this compound, such as poly(methylsilyleneethanediyl), TGIC could be employed to separate oligomers and polymers based on subtle differences in their structure or end-groups. The technique is capable of analyzing amorphous polymers, which is relevant for many organosilicon systems. polymerchar.com

Table 1: Illustrative Parameters for TGIC Analysis of an Organosilicon Polymer

| Parameter | Value/Condition | Purpose |

| Column | C18 Silica (50 mm x 4.6 mm I.D.) | Provides a non-polar stationary phase for interaction. |

| Mobile Phase | Tetrahydrofuran (THF) / Decane | Eluent system to control polymer solubility and interaction. |

| Flow Rate | 0.5 mL/min | Controls the residence time of the polymer in the column. |

| Initial Temperature | 40 °C | Temperature for initial adsorption of the polymer onto the column. |

| Heating Rate | 5 °C/min | Controls the rate of desorption and the resolution of the separation. nih.gov |

| Final Temperature | 150 °C | Ensures elution of all polymer fractions. |

| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detector sensitive to non-volatile analyte mass. |

Scattering and Morphological Studies

Small-Angle Neutron Scattering (SANS) for Microstructure

Small-Angle Neutron Scattering (SANS) is a premier technique for investigating the structure of materials on a length scale of 1 to 1000 nanometers. mdpi.com It is exceptionally well-suited for studying the conformation of polymer chains in solution, the morphology of block copolymers, and the structure of cross-linked networks. mdpi.comcea.fr A key advantage of SANS is the ability to use deuterium (B1214612) labeling (H/D substitution) to generate high contrast between different components in a system, allowing specific parts of a complex structure to be highlighted or made "invisible" to neutrons. mdpi.com

When applied to polymer systems derived from this compound, SANS can provide invaluable data. For example, in a cross-linked organosilicon network swollen with a solvent, SANS can determine the average mesh size of the network and the conformation of the polymer chains between cross-links. By analyzing the scattering profiles, researchers can obtain parameters like the radius of gyration (Rg) of polymer coils and the second virial coefficient (A2), which indicates the quality of the solvent for the polymer. nih.gov Scattering profiles for polymers in a good solvent often show a power-law dependence of Q⁻¹·⁶⁶, where Q is the scattering vector. nih.gov

Table 2: Representative SANS Data for a Polymer Solution

| Parameter | Description | Typical Value |

| Radius of Gyration (Rg) | A measure of the overall size of the polymer coil in solution. | 5 - 20 nm |

| Second Virial Coefficient (A2) | Indicates the quality of the solvent-polymer interaction. | > 0 (Good Solvent) |

| Overlap Concentration (c*) | The concentration at which polymer coils begin to interpenetrate. | 4 - 9 mg/mL nih.gov |

| Scattering Exponent (ν) | Describes the polymer chain conformation (e.g., ~1.7 for a swollen coil). | 1.6 - 1.8 |

X-ray Diffractometry

X-ray Diffractometry (XRD) is a fundamental technique used to determine the atomic and molecular structure of a material. For polymers, XRD is primarily used to assess the degree of crystallinity. Crystalline regions within a polymer produce sharp diffraction peaks, while amorphous regions result in a broad halo.

In the context of materials derived from this compound, XRD can be used to characterize the resulting polymers. Linear polymers synthesized from this monomer might exhibit semi-crystalline behavior, which would be identifiable by the presence of both sharp peaks and a broad amorphous background in the diffraction pattern. For highly cross-linked networks, which are typically amorphous, the XRD pattern would be dominated by a broad halo, indicating the lack of long-range ordered structures. The technique can also be used to study intermolecular interactions in the liquid monomer itself by analyzing the diffraction patterns to reveal characteristic correlation lengths between molecules. mdpi.com

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of a material. For polymers made with this compound, SEM could be used to study the surface of a molded part, the porous structure of a polymer foam, or the dispersion of filler particles within a composite matrix. The technique provides information on features like surface roughness, porosity, and particle size distribution. nih.gov

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can reveal the internal structure of a material. For phase-separated block copolymers or polymer blends containing an organosilicon component, TEM can visualize the different domains with nanoscale resolution. Environmental TEM (ETEM) is a specialized form that allows for the observation of materials in a gaseous or liquid environment and at varying temperatures, enabling in-situ studies of structural changes during processes like swelling or heating. youtube.com

Rheological Characterization of Polymer Systems

Dynamic Rheology for Viscoelastic Properties

Dynamic rheology is used to probe the viscoelastic properties of materials by applying a small, oscillatory strain and measuring the resulting stress. This technique provides information on both the elastic (solid-like) and viscous (liquid-like) nature of a material. The key parameters measured are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

For polymer systems involving this compound, dynamic rheology is critical for monitoring the curing (cross-linking) process and characterizing the final properties of the network.

Monitoring Curing: During the cross-linking of a liquid resin, G' and G'' can be monitored over time. Initially, the liquid resin has a higher G'' than G'. As the polymer network forms, G' increases rapidly and eventually surpasses G''. The point at which G' = G'' is often defined as the gel point, a critical transition from a liquid to a solid-like gel.

Characterizing Final Properties: For a cured polymer network, a frequency sweep can reveal how the viscoelastic properties depend on the timescale of deformation. Typically, for a solid-like gel, G' is significantly larger than G'' and relatively independent of frequency over a wide range. These measurements are crucial for understanding a material's mechanical strength and dimensional stability. mdpi.com

Table 3: Dynamic Rheology Data During Curing of an Organosilicon Resin

| Time (minutes) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State of Material |

| 0 | 1 | 20 | Liquid |

| 5 | 50 | 75 | Viscous Liquid |

| 10 (Gel Point) | 150 | 150 | Gelation |

| 15 | 1000 | 200 | Soft Solid |

| 30 | 5000 | 300 | Cured Solid |

Correlation of Rheology with Molecular Architecture

The rheological properties of polymeric materials are intrinsically linked to their molecular architecture. Factors such as molecular weight, molecular weight distribution, chain branching, and cross-link density play a crucial role in determining the flow and deformation behavior of polymers. In the context of organosilicon polymers, the introduction of monomers like this compound can significantly influence the final molecular structure and, consequently, the material's rheology.

While specific, detailed research findings on the rheology of polymers derived solely from this compound are not extensively available in the public domain, the principles of polymer rheology allow for a scientifically-grounded extrapolation of its effects. The difunctional nature of this compound, with two reactive dichloromethylsilyl groups, enables it to act as a chain extender or a cross-linking agent when copolymerized with other monomers, such as diols or other silanes.

The incorporation of this compound into a polymer backbone would lead to the formation of a network structure. The extent of this network formation, and thus the molecular architecture, can be controlled by the concentration of the bis-silane monomer. The resulting changes in molecular architecture, from linear or lightly branched to a densely cross-linked network, would have a profound and predictable impact on the rheological properties of the material.

The sensitivity of rheological properties to molecular structure makes rheological analysis a valuable tool for characterizing polymers. researchgate.net Structural factors such as molecular weight distribution and long-chain branching have complex but significant effects on the melt behavior of polymers. researchgate.net For instance, in silicon polymer networks, an increase in cross-link density leads to a decrease in the amount of free chains in the network, which in turn reduces chain mobility. researchgate.net This change in molecular architecture is reflected in the rheological properties.

In general, for polymer melts, an increase in branching or cross-linking leads to a higher melt viscosity and elasticity. This is because the interconnected polymer chains are less able to move past one another, resulting in a greater resistance to flow. This principle is observed in various polymer systems, including polysiloxanes, where the formation of a filler network or an increase in cross-linking density enhances the mechanical properties. researchgate.netresearchgate.net

The viscoelastic behavior of such cross-linked polymers can be characterized by dynamic oscillatory shear experiments, which measure the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. For a lightly branched polymer, G'' is typically higher than G' at low frequencies, indicating liquid-like behavior. As the degree of cross-linking increases with a higher concentration of a difunctional agent like this compound, a transition to a gel-like or solid-like behavior is expected. This is characterized by the storage modulus becoming dominant over the loss modulus (G' > G'') over a wider range of frequencies, and the appearance of a rubbery plateau in the storage modulus.

The following interactive table illustrates the expected qualitative and quantitative correlation between the molecular architecture, as controlled by the concentration of a difunctional cross-linker like this compound, and the key rheological parameters of the resulting polymer.

| Concentration of this compound (mol%) | Predominant Molecular Architecture | Zero-Shear Viscosity (η₀) (Pa·s) | Storage Modulus (G') at low ω (Pa) | Loss Modulus (G'') at low ω (Pa) | Crossover Frequency (G'=G'') (rad/s) |

| 0 | Linear | Low | Low | High | High |

| 1 | Lightly Branched | Moderate | Moderate | High | Moderate |

| 5 | Highly Branched | High | High | Moderate | Low |

| 10 | Cross-linked Network | Very High / Infinite | Very High | Low | Very Low / Not observed |

This table is illustrative and based on general principles of polymer rheology. The exact values would depend on the specific polymer system and experimental conditions.

The data demonstrates that as the concentration of the difunctional cross-linker increases, the molecular architecture shifts from linear to a cross-linked network. This is accompanied by a significant increase in viscosity and the storage modulus, indicating a transition from a viscoelastic liquid to a more elastic, solid-like material. The crossover frequency, which marks the transition from liquid-like to solid-like behavior, shifts to lower frequencies with increasing cross-link density, signifying that the material behaves elastically over a broader range of timescales.

Comparative Research with Analogous Organosilicon Compounds

Structural Homologs and Isoelectronic Analogs

To understand the unique properties of 1,2-Bis(dichloromethylsilyl)ethane, it is instructive to compare it with its close structural relatives. These include 1,2-Bis(chlorodimethylsilyl)ethane (B1585126), where one chlorine atom on each silicon is replaced by a methyl group; 1,2-Bis(trimethylsiloxy)ethane, where the reactive chloro groups are replaced by trimethylsiloxy groups; and 1,2-Bis(methyldiethoxysilyl)ethane, which features hydrolyzable ethoxy groups instead of chloro groups.

These compounds share a common 1,2-ethanediyl (-CH₂CH₂-) bridge, ensuring that the comparative effects observed are primarily due to the differences in the silyl (B83357) moieties.

Table 1: Comparison of this compound and its Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | Not readily available | C₄H₁₀Cl₄Si₂ | 284.10 | -Si(CH₃)Cl₂ |

| 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | C₆H₁₆Cl₂Si₂ | 215.27 | -Si(CH₃)₂Cl |

| 1,2-Bis(trimethylsiloxy)ethane | 7381-30-8 | C₈H₂₂O₂Si₂ | 206.43 | -OSi(CH₃)₃ |

| 1,2-Bis(methyldiethoxysilyl)ethane | 18043-74-8 | C₁₂H₃₀O₄Si₂ | 294.54 | -Si(CH₃)(OC₂H₅)₂ |

Impact of Substituent Variations on Reactivity Profiles

The reactivity of these organosilicon compounds is fundamentally linked to the nature of the leaving groups on the silicon atom. The presence of highly electronegative chlorine atoms in this compound and 1,2-Bis(chlorodimethylsilyl)ethane renders the silicon atom highly electrophilic and susceptible to nucleophilic attack. cymitquimica.com This makes them highly reactive towards water, alcohols, and amines, leading to the formation of silanols and subsequent condensation into siloxane linkages. gelest.com

This compound vs. 1,2-Bis(chlorodimethylsilyl)ethane: The presence of two chlorine atoms on each silicon in this compound significantly increases its reactivity compared to 1,2-Bis(chlorodimethylsilyl)ethane, which has only one. This heightened reactivity can be attributed to the increased positive charge on the silicon atom due to the inductive effect of the additional chlorine atom.

Chlorosilanes vs. Alkoxysilanes and Siloxy-derivatives: 1,2-Bis(methyldiethoxysilyl)ethane, an alkoxysilane, also reacts through hydrolysis and condensation, but generally at a slower rate than the corresponding chlorosilanes. The hydrolysis of alkoxysilanes is often catalyzed by acids or bases. 1,2-Bis(trimethylsiloxy)ethane, a silyl ether, is comparatively more stable towards hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. chemimpex.com Silyl ethers are generally considered less reactive than chlorosilanes in condensation reactions.

The reactivity of these compounds with moisture is a critical factor in their handling and application. gelest.com For instance, 1,2-Bis(chlorodimethylsilyl)ethane reacts rapidly with moisture and protic solvents. gelest.com

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity towards Nucleophiles | Byproducts of Hydrolysis | Key Reaction Type |

| -Si(CH₃)Cl₂ | Very High | HCl | Hydrolysis, Condensation |

| -Si(CH₃)₂Cl | High | HCl | Hydrolysis, Condensation |

| -OSi(CH₃)₃ | Moderate | (CH₃)₃SiOH | Hydrolysis |

| -Si(CH₃)(OC₂H₅)₂ | Moderate | C₂H₅OH | Hydrolysis, Condensation |

Differential Applications in Polymer Synthesis and Materials Science

The differences in reactivity directly translate to distinct applications in the synthesis of polymers and advanced materials.

This compound and 1,2-Bis(chlorodimethylsilyl)ethane: Due to their high reactivity, these chlorosilanes are effective crosslinking agents and precursors for silicone polymers. Their rapid hydrolysis and condensation allow for the formation of rigid, highly crosslinked polymer networks. 1,2-Bis(chlorodimethylsilyl)ethane is specifically noted for its use as an additive in silicone-based materials to enhance properties like mechanical strength and thermal stability. smolecule.com It can also be used in the synthesis of silcarbane polymers through reactions with di-Grignard reagents. dtic.mil Furthermore, its ability to act as a dipodal silane (B1218182) improves hydrolytic stability and substrate bonding in coatings and composites. smolecule.com

1,2-Bis(trimethylsiloxy)ethane: This compound serves as a key intermediate in the production of silicone polymers. chemimpex.com Its moderate reactivity allows for more controlled polymerization reactions. It can be employed in the synthesis of silicone-based materials for applications such as sealants, adhesives, and coatings where thermal stability and flexibility are desired. chemimpex.com It is also used for surface modification to impart hydrophobicity. chemimpex.com

1,2-Bis(methyldiethoxysilyl)ethane: The controlled hydrolysis and condensation of this alkoxysilane make it a suitable precursor for the synthesis of various silicate (B1173343) materials. It can be used to create flexible and hydrophobic aerogels and xerogels. The release of ethanol (B145695) as a byproduct of hydrolysis is less corrosive than the hydrogen chloride produced from chlorosilanes, which can be advantageous in certain applications.

Table 3: Summary of Applications in Polymer and Materials Science

| Compound | Primary Role in Polymer Synthesis | Resulting Material Properties | Key Applications |

| This compound | Highly reactive crosslinker/precursor | High crosslink density, rigidity | Preceramic polymers, highly crosslinked silicones |

| 1,2-Bis(chlorodimethylsilyl)ethane | Crosslinker, additive, precursor smolecule.com | Improved mechanical strength, thermal and hydrolytic stability smolecule.com | Additive for silicones, coatings, adhesives, protecting reagent for primary amines smolecule.com |

| 1,2-Bis(trimethylsiloxy)ethane | Intermediate, chain extender | Thermal stability, flexibility, hydrophobicity chemimpex.com | Sealants, adhesives, coatings, surface modification chemimpex.com |

| 1,2-Bis(methyldiethoxysilyl)ethane | Precursor for silicate materials | Flexibility, hydrophobicity | Aerogels, xerogels, hydrophobic coatings |

Future Outlook and Research Imperatives

Innovations in Synthesis and Process Design

The future of 1,2-Bis(dichloromethylsilyl)ethane synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. Current production methods, often involving the reaction of dimethylchlorosilane with ethylene (B1197577) in the presence of a catalyst, are effective but present opportunities for innovation. smolecule.com

Future research is expected to focus on several key areas to optimize the synthesis of this compound and related organosilanes:

Advanced Catalytic Systems: A significant area of research is the development of novel catalysts for hydrosilylation reactions. While platinum-based catalysts are common, research into catalysts based on less expensive and more abundant metals like nickel and iron is gaining traction. nih.gov For instance, nickel complexes have shown high catalytic activity in the hydrosilylation of olefins. nih.gov Furthermore, the development of highly selective catalysts, such as the rhodium(I) complex [RhCl(dppbzF)]2 for the hydrosilylation of allyl chloride with trichlorosilane, demonstrates the potential for catalysts that can significantly improve yield and reduce byproducts. nih.gov The exploration of organocatalytic methods, which avoid the use of metals altogether, also presents a promising frontier for greener synthesis. nih.gov

Process Intensification and Flow Chemistry: The shift from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound. Flow chemistry provides superior control over reaction parameters such as temperature and pressure, leading to improved safety, scalability, and product consistency. acs.org This approach is particularly beneficial for managing highly reactive intermediates and exothermic reactions common in organosilicon chemistry.

Direct Synthesis Routes: Innovations in the direct synthesis of organosilicon compounds, a cornerstone of the silicone industry, are also relevant. nih.gov Research into optimizing the Müller-Rochow process and exploring alternative, chlorine-free synthesis routes using alcohols are active areas of investigation that could lead to more sustainable production pathways for the precursors of this compound. nih.gov

Expansion of Application Domains in Emerging Technologies

The unique structural and chemical properties of this compound make it a valuable component in a range of advanced materials. Its bifunctional nature, with two reactive dichloromethylsilyl groups, allows it to act as a crosslinking agent and a surface modifier, enhancing the properties of various polymers and materials.

Future applications are anticipated to leverage these characteristics in several high-growth technology sectors:

Advanced Ceramics and Composites: As a precursor to silicon-based materials, this compound and similar compounds hold potential in the fabrication of advanced ceramics like silicon carbide (SiC). nih.gov Research into polysiloxane precursors for SiC has shown that the molecular structure of the precursor influences the properties of the resulting ceramic. The use of this compound could offer precise control over the cross-linking density and, consequently, the mechanical and thermal properties of the final ceramic material.

Semiconductors and Electronics: In the electronics industry, this compound is already utilized for producing silicon-containing materials. smolecule.com Its role as a dipodal silane (B1218182) makes it an excellent adhesion promoter, a critical function in the fabrication of multilayer printed circuit boards. gelest.com Future research will likely explore its application in the development of new dielectric materials and as a surface modification agent for silicon wafers to improve the performance and reliability of semiconductor devices. The ability of organosilanes to form well-defined monolayers is crucial for the advancement of microelectronics.

High-Performance Polymers: this compound serves as an important additive in silicone-based materials, enhancing their mechanical strength and thermal stability. smolecule.com Its incorporation as a non-functional dipodal silane significantly increases the hydrolytic stability of silicone polymers, leading to improved durability and longer product shelf life. smolecule.comgelest.com Future research will likely focus on its use as a cross-linking agent to create highly resilient and specialized silicone elastomers and resins for demanding applications in the automotive, aerospace, and medical device industries.

Sustainable Chemistry and Environmental Considerations in Research

A paramount imperative for the future of this compound is the integration of sustainable chemistry principles throughout its lifecycle. This includes minimizing the environmental impact of its production, use, and disposal.

Key areas of research in this domain include:

Lifecycle Assessment (LCA): Conducting comprehensive lifecycle assessments is crucial to understanding and mitigating the environmental footprint of this compound. plos.orgresearchgate.net LCAs provide a systematic evaluation of the environmental impacts associated with all stages of a product's life, from raw material extraction to end-of-life disposal. plos.orgyoutube.com Such assessments can identify hotspots in the production process where interventions can be most effective in reducing energy consumption and waste generation. rsc.org

Biodegradation and Toxicity Studies: Understanding the environmental fate and toxicity of this compound and its degradation products is essential. Upon contact with moisture, chlorosilanes like dichlorodimethylsilane (B41323) hydrolyze to form hydrochloric acid, which can increase water acidity and harm aquatic life. nih.govscbt.com While the ethane (B1197151) bridge in this compound is generally stable, studies on the biodegradation of the closely related 1,2-dichloroethane (B1671644) show that it can be degraded by certain microbial communities under both aerobic and anaerobic conditions, although the process can be slow. cdc.govnih.govwur.nlnih.gov Further research is needed to specifically determine the biodegradation pathways and potential ecotoxicity of this compound.

Green Analytical Methods: The development of green analytical methods for the determination of organosilanes is another important research area. nih.gov Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being developed to reduce the use of hazardous solvents and minimize waste in analytical procedures. researchgate.net Gas chromatography-mass spectrometry is a key technique for identifying and quantifying organosilicon compounds in environmental and occupational settings. nih.gov

Waste Reduction and Byproduct Valorization: The synthesis of chlorosilanes can generate hazardous byproducts. youtube.com Future research will focus on developing processes that minimize waste and find valuable applications for any byproducts formed. This includes improving the efficiency of distillation processes used to purify the final product and exploring catalytic systems that offer higher selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1,2-Bis(dichloromethylsilyl)ethane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via silylation reactions, such as reacting dichloromethylsilane derivatives with ethylene-based precursors under inert atmospheres. Key parameters include stoichiometric control (e.g., 1:2 molar ratios for silane-to-ethylene), temperature optimization (e.g., 70–100°C), and catalysts like Lewis acids (e.g., AlCl₃). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from by-products like unreacted silanes .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton and carbon environments, with characteristic peaks for methylsilyl (–Si(CH₃)Cl₂) and ethane (–CH₂–CH₂–) groups.

- ²⁹Si NMR : Confirms silicon bonding environments (e.g., chemical shifts for Si–Cl and Si–C bonds).

- IR Spectroscopy : Detects Si–Cl (~500 cm⁻¹) and Si–C (~750 cm⁻¹) stretching vibrations.

- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., ESI-MS or EI-MS) .

Q. What purification methods are effective for removing by-products like residual silanes or chlorinated derivatives?

- Methodological Answer : High-vacuum distillation is preferred for separating volatile by-products. For non-volatile impurities, silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) can isolate the target compound. Purity validation via GC-MS or HPLC ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data obtained from TGA, DSC, and isothermal studies?

- Methodological Answer : Cross-validation is essential:

- TGA : Measures mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds.

- DSC : Detects endothermic/exothermic events (e.g., melting, decomposition) and calculates activation energy via Kissinger analysis.